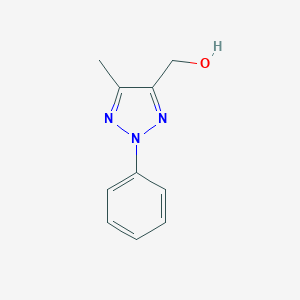
















|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:6]([CH3:7])=[N+:5]([O-])[N:4]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[N:3]=1.C(Cl)(=[O:17])C.[OH-].[Na+]>C1(C)C=CC=CC=1.C(N(CC)CC)C>[CH3:1][C:2]1[C:6]([CH2:7][OH:17])=[N:5][N:4]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[N:3]=1 |f:2.3|
|


|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
4,5-dimethyl-2-phenyl-1,2,3-triazol-1-oxide
|
|
Quantity
|
7.1 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=NN([N+](=C1C)[O-])C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
4.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)Cl
|
|
Name
|
|
|
Quantity
|
13 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
9.1 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
2.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)Cl
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
4.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
13 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring for 1 hour at 80° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
were simultaneouly added dropwise
|
|
Type
|
CUSTOM
|
|
Details
|
the temperature below 85° C
|
|
Type
|
ADDITION
|
|
Details
|
were simultaneously added
|
|
Type
|
STIRRING
|
|
Details
|
After stirring for 1 hour at 80° C.
|
|
Duration
|
1 h
|
|
Type
|
WAIT
|
|
Details
|
the solution was left overnight at room temperature
|
|
Duration
|
8 (± 8) h
|
|
Type
|
DISTILLATION
|
|
Details
|
toluene and triethylamine were distilled off under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
5 ml of ethanol and 30% aqueous solution of sodium hydroxide were added
|
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed
|
|
Type
|
TEMPERATURE
|
|
Details
|
with heating for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
DISTILLATION
|
|
Details
|
After ethanol was distilled off under reduced pressure, 50 ml of 10% saline solution
|
|
Type
|
ADDITION
|
|
Details
|
was added
|
|
Type
|
WAIT
|
|
Details
|
left for some time at room temperature
|
|
Type
|
DISSOLUTION
|
|
Details
|
The deposited crystals was dissolved in ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
washed with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
a saturated salt solution, then dried over anhydrous sodium sulfate
|
|
Type
|
DISTILLATION
|
|
Details
|
After the solvent was distilled off
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified through silica gel column chromatography (hexan/ethyl acetate=1/2)
|
|
Type
|
WASH
|
|
Details
|
washed with hexan/diisopropyl ether (=10/1)
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C(=NN(N1)C1=CC=CC=C1)CO
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.7 g | |
| YIELD: CALCULATEDPERCENTYIELD | 80.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |